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Abstract
This document provides a comprehensive technical overview of ST4206, a potent and orally

active adenosine A2A receptor antagonist. ST4206 was discovered as a primary metabolite of

the parent compound ST1535 and has demonstrated significant potential in preclinical models

of Parkinson's disease. This whitepaper details the discovery, synthesis, and key preclinical

data of ST4206, presenting quantitative data in structured tables, outlining experimental

methodologies, and visualizing core concepts through diagrams.

Discovery of ST4206
ST4206 was identified during the preclinical development of ST1535, a potent A2A adenosine

receptor antagonist.[1] Metabolic studies of ST1535 revealed the formation of several

metabolites, with ST4206 emerging as one of the two main metabolites.[2] The discovery of

ST4206 was significant as it displayed a pharmacological activity profile similar to its parent

compound, ST1535, both in vitro and in vivo.[1][2] This finding suggested that ST4206 could

contribute to the overall therapeutic effect of ST1535 and potentially offer an alternative

pharmacological agent.[1]

The discovery process involved in vitro assessment of ST1535's metabolic fate, which

indicated the presence of oxidized compounds. Subsequent studies with rat and monkey

plasma confirmed ST4206 as one of the most abundant metabolites.
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Figure 1: Discovery workflow of ST4206 as a metabolite of ST1535.

Synthesis of ST4206
The synthesis of ST4206 was achieved as part of a broader effort to synthesize and evaluate

the metabolites of ST1535. The synthetic route originates from 6-chloro-2-iodo-9-methyl-9H-

purine. The process involves selective carbon-carbon bond formation, utilizing techniques such

as halogen/magnesium exchange reactions and/or palladium-catalyzed reactions to introduce

the side chain. This approach allows for the controlled and efficient construction of the target

molecule.

General Synthetic Approach
While the specific, step-by-step protocol for the synthesis of 4-(6-Amino-9-methyl-8-(2H-1,2,3-

triazol-2-yl)-9H-purin-2-yl)butan-2-one (ST4206) is detailed in dedicated medicinal chemistry

literature, the general strategy revolves around the functionalization of a purine scaffold. A key

publication outlines the synthesis of ST1535 metabolites, starting from 6-chloro-2-iodo-9-

methyl-9H-purine. The synthesis would proceed through the introduction of the butan-2-one

side chain at the 2-position of the purine ring, followed by the addition of the triazole and amino

groups at the 8- and 6-positions, respectively.

Mechanism of Action and Signaling Pathway
ST4206 functions as an antagonist of the adenosine A2A receptor. In the basal ganglia, A2A

receptors are highly expressed and form heteromers with dopamine D2 receptors, exerting an

inhibitory effect on D2 receptor signaling. By blocking the A2A receptor, ST4206 can disinhibit

D2 receptor function, thereby potentiating dopaminergic neurotransmission. This mechanism is

considered a promising non-dopaminergic approach for the treatment of Parkinson's disease,

aiming to improve motor function.
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Figure 2: Adenosine A2A receptor signaling pathway and the antagonistic action of ST4206.
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Preclinical Data
ST4206 has been evaluated in a series of in vitro and in vivo studies to determine its

pharmacological profile.

In Vitro Activity
The in vitro activity of ST4206 was assessed through binding affinity studies and functional

assays. The compound displayed high affinity for the human adenosine A2A receptor.

Parameter ST4206 ST1535 (Reference) ST3932 (Metabolite)

A2A Receptor Binding

Affinity (Ki, nM)
12 8 8

A1 Receptor Binding

Affinity (Ki, nM)
197 103 33

cAMP Accumulation

(IC50, nM)
990 427 450

Table 1: In Vitro

Pharmacological

Profile of ST4206 and

Related Compounds.

In Vivo Efficacy
The in vivo efficacy of ST4206 was evaluated in established animal models of Parkinson's

disease. These studies demonstrated that orally administered ST4206 can produce significant

anti-parkinsonian effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/product/b611020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Dose (mg/kg, p.o.) Effect

Haloperidol-induced catalepsy

in mice
10, 20, 40

Antagonized catalepsy in a

dose-dependent manner.

l-DOPA-induced contralateral

rotations in 6-OHDA-lesioned

rats

20, 40

Significantly potentiated the

number of contralateral

rotations.

Spontaneous motor activity in

mice
10, 20, 40 Increased motor activity.

Table 2: In Vivo Efficacy of

ST4206 in Animal Models of

Parkinson's Disease.

Experimental Protocols
A2A Receptor Binding Assay

Cell Line: HEK-293 cells stably transfected with the human adenosine A2A receptor gene.

Radioligand: [³H]-ZM241385.

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of

the test compound (ST4206). Non-specific binding is determined in the presence of a

saturating concentration of a known A2A antagonist. After incubation, the membranes are

washed, and the bound radioactivity is measured by liquid scintillation counting. The Ki

values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay
Cell Line: HEK-293 cells expressing the human adenosine A2A receptor.

Stimulating Agent: NECA (5'-N-Ethylcarboxamidoadenosine), an adenosine receptor agonist.

Procedure: Cells are pre-incubated with the test compound (ST4206) before being

stimulated with NECA. The intracellular cyclic AMP (cAMP) levels are then measured using a

commercially available assay kit (e.g., HTRF). The IC50 value is determined as the
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concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP

accumulation.

Haloperidol-Induced Catalepsy in Mice
Animals: Male CD-1 mice.

Inducing Agent: Haloperidol (a dopamine D2 receptor antagonist).

Procedure: Catalepsy is induced by an intraperitoneal injection of haloperidol. The test

compound (ST4206) or vehicle is administered orally. At specified time points after drug

administration, the degree of catalepsy is assessed using the bar test, which measures the

time the animal remains in an imposed posture.

Conclusion
ST4206, a major metabolite of ST1535, is a potent and orally active adenosine A2A receptor

antagonist. Its discovery and subsequent pharmacological characterization have revealed a

preclinical profile that is highly similar to its parent compound. The in vitro and in vivo data

strongly support its potential as a therapeutic agent for Parkinson's disease. Further

investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its

clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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